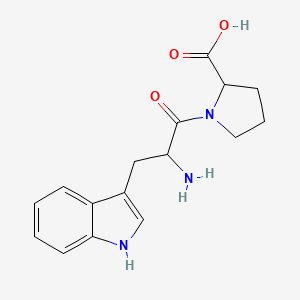![molecular formula C15H14KN5O3 B13397490 Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)
Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neotrofin, also known as leteprinim, is a hypoxanthine derivative drug with neuroprotective and nootropic effects. It stimulates the release of nerve growth factors and enhances the survival of neurons in the brain. Neotrofin is under development as a potential treatment for neurodegenerative disorders such as Alzheimer’s disease, Parkinson’s disease, and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neotrofin is synthesized through a multi-step process involving the reaction of hypoxanthine with various reagents to form the final compound. The key steps include:
Formation of the intermediate compound: Hypoxanthine is reacted with a suitable reagent to form an intermediate compound.
Coupling reaction: The intermediate compound is then coupled with a benzoyl derivative under specific reaction conditions to form Neotrofin.
Industrial Production Methods
The industrial production of Neotrofin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: The synthesis is carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Neotrofin undergoes various chemical reactions, including:
Oxidation: Neotrofin can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Neotrofin can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of Neotrofin.
Scientific Research Applications
Neotrofin has a wide range of scientific research applications, including:
Chemistry: Neotrofin is used as a model compound in studies of neuroprotective agents and nootropic drugs.
Biology: It is used in research on nerve growth factors and neuronal survival.
Industry: Neotrofin is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Neotrofin exerts its effects by stimulating the release of nerve growth factors and enhancing the survival of neurons in the brain. The molecular targets and pathways involved include:
Nerve growth factor receptors: Neotrofin binds to and activates nerve growth factor receptors, leading to the release of nerve growth factors.
Neuronal survival pathways: The activation of these receptors triggers intracellular signaling pathways that promote neuronal survival and growth.
Comparison with Similar Compounds
Similar Compounds
AIT-034: A compound similar to Neotrofin but with a different mechanism of action.
Scyllo-inositol: Another compound used in combination with Neotrofin for neurotrophic support.
Uniqueness of Neotrofin
Neotrofin is unique in its ability to stimulate the release of nerve growth factors and enhance neuronal survival without causing pain hypersensitivity. This makes it a promising candidate for the treatment of neurodegenerative disorders and peripheral neuropathies .
Properties
Molecular Formula |
C15H14KN5O3 |
|---|---|
Molecular Weight |
351.40 g/mol |
IUPAC Name |
potassium;4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoate |
InChI |
InChI=1S/C15H15N5O3.K/c21-14-12-13(17-8-18-14)20(9-19-12)7-1-6-16-11-4-2-10(3-5-11)15(22)23;/h2-5,8-9,16H,1,6-7H2,(H,22,23)(H,17,18,21);/q;+1/p-1 |
InChI Key |
UQELTGOTGXJSMX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])NCCCN2C=NC3=C2N=CNC3=O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,6-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-4-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13397415.png)
![5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B13397427.png)
![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)


![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)
![3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13397448.png)
![2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B13397455.png)





